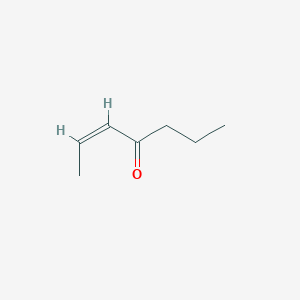

2-Hepten-4-one, (2Z)-

Description

BenchChem offers high-quality 2-Hepten-4-one, (2Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hepten-4-one, (2Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38397-37-4 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(Z)-hept-2-en-4-one |

InChI |

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |

InChI Key |

TXVAOITYBBWKMG-HYXAFXHYSA-N |

Isomeric SMILES |

CCCC(=O)/C=C\C |

Canonical SMILES |

CCCC(=O)C=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2Z)-2-Hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-2-Hepten-4-one, a member of the α,β-unsaturated ketone family, presents a unique chemical profile with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities, with a focus on its interaction with inflammatory signaling pathways. The information is curated to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

(2Z)-2-Hepten-4-one, also known as cis-2-Hepten-4-one, is an organic compound with the molecular formula C₇H₁₂O[1]. Its structure features a seven-carbon chain with a ketone functional group at the fourth position and a cis-configured double bond between the second and third carbons. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (2Z)-2-Hepten-4-one

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | (2Z)-hept-2-en-4-one | [1] |

| CAS Number | 38397-37-4 | [1] |

| Computed XLogP3 | 1.6 | [1] |

| Kovats Retention Index (Standard non-polar) | 899, 902 | [1] |

Synthesis and Purification

The stereoselective synthesis of (2Z)-2-Hepten-4-one can be challenging due to the thermodynamic preference for the trans-isomer. The Wittig reaction is a well-established method for the synthesis of alkenes with control over the double bond geometry. Non-stabilized ylides generally lead to the formation of (Z)-alkenes[2].

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of (2Z)-2-Hepten-4-one using a Wittig reaction.

Materials:

-

Triphenylphosphine

-

1-Bromopropane

-

Dry diethyl ether or THF

-

n-Butyllithium (n-BuLi) in hexanes

-

Butan-2-one

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine in dry diethyl ether.

-

Add 1-bromopropane dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, during which a white precipitate of the phosphonium salt will form.

-

Filter the salt, wash with dry diethyl ether, and dry under vacuum.

-

To a suspension of the dried phosphonium salt in dry THF at -78 °C, add a solution of n-BuLi in hexanes dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until a deep orange or red color, characteristic of the ylide, develops.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C.

-

Add a solution of butan-2-one in dry THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product will contain a mixture of (2Z)-2-Hepten-4-one and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The separation of the geometric isomers can be challenging and may require careful optimization of the solvent system.

-

Logical Flow of the Wittig Synthesis:

References

An In-depth Technical Guide on the Structure Elucidation of (2Z)-2-Hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of (2Z)-2-Hepten-4-one. The document details the necessary spectroscopic and chromatographic techniques, along with a plausible synthetic route for obtaining the Z-isomer.

Molecular Structure and Properties

(2Z)-2-Hepten-4-one is an organic compound with the molecular formula C₇H₁₂O.[1] Its IUPAC name is (Z)-hept-2-en-4-one, and it is also known by synonyms such as cis-2-Hepten-4-one.[1] This molecule belongs to the class of α,β-unsaturated ketones, which are characterized by a ketone functional group conjugated with a carbon-carbon double bond. The "(2Z)-" designation specifies the cis configuration of the substituents around the double bond.

Table 1: Physical and Chemical Properties of (2Z)-2-Hepten-4-one

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | (Z)-hept-2-en-4-one | [1] |

| CAS Number | 38397-37-4 | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Proposed Synthesis

The stereoselective synthesis of (Z)-α,β-unsaturated ketones can be challenging, as many condensation reactions favor the thermodynamically more stable (E)-isomer. A plausible approach for the synthesis of (2Z)-2-Hepten-4-one is the Wittig reaction, which is known to produce (Z)-alkenes from unstabilized ylides.[3][4]

Experimental Protocol: Wittig Reaction for (2Z)-2-Hepten-4-one Synthesis

-

Preparation of the Phosphonium Ylide:

-

React 1-bromopropane with triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium salt, propyltriphenylphosphonium bromide.

-

Treat the phosphonium salt with a strong, non-nucleophilic base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the unstabilized ylide.

-

-

Reaction with the Aldehyde:

-

In a separate flask, dissolve 2-oxobutanal (or a suitable precursor) in anhydrous THF under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add the solution of 2-oxobutanal.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate (2Z)-2-Hepten-4-one.

-

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis leading to the structure confirmation of (2Z)-2-Hepten-4-one.

Spectroscopic Data Analysis

The purified compound should be subjected to a suite of spectroscopic analyses to confirm its structure and stereochemistry.

Table 2: Predicted Spectroscopic Data for (2Z)-2-Hepten-4-one

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ 6.0-6.5 (m, 2H, vinylic H) δ 2.5-2.8 (t, 2H, -CH₂-C=O) δ 1.8-2.1 (d, 3H, =CH-CH₃) δ 1.5-1.8 (sextet, 2H, -CH₂-CH₃) δ 0.9-1.1 (t, 3H, -CH₂-CH₃) | The chemical shifts and splitting patterns of the vinylic protons are crucial for determining the Z-stereochemistry. The coupling constant (J-value) between the vinylic protons is expected to be smaller for the Z-isomer compared to the E-isomer. |

| ¹³C NMR | δ >195 (C=O) δ 120-150 (olefinic carbons) δ ~40 (-CH₂-C=O) δ ~20-30 (-CH₂-CH₃ and =CH-CH₃) δ ~14 (-CH₂-CH₃) | The chemical shift of the carbonyl carbon confirms the ketone functionality. The presence of two signals in the olefinic region confirms the double bond. |

| IR | ~1680 cm⁻¹ (C=O stretch, conjugated) ~1630 cm⁻¹ (C=C stretch) ~3020 cm⁻¹ (=C-H stretch) ~2960 cm⁻¹ (-C-H stretch) | The C=O stretching frequency is lower than that of a saturated ketone due to conjugation. The C=C stretch confirms the presence of the double bond. |

| Mass Spec. | m/z = 112 (M⁺) Fragments corresponding to loss of alkyl groups (e.g., -CH₂CH₃, -CH₃) and α-cleavage around the carbonyl group. | The molecular ion peak confirms the molecular weight. Fragmentation patterns can help to piece together the carbon skeleton. |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to determine chemical shifts, coupling constants, and correlations between protons and carbons.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carbonyl and alkene functional groups.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.

-

Conclusion

The comprehensive structure elucidation of (2Z)-2-Hepten-4-one requires a combined approach of stereoselective synthesis and detailed spectroscopic analysis. By following the proposed workflow and comparing the experimental data with the predicted values, researchers can confidently confirm the identity and stereochemistry of this molecule. This detailed characterization is essential for its potential applications in research and development.

References

Characterization of (2Z)-cis-Hept-2-en-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

(2Z)-cis-Hept-2-en-4-one is a seven-carbon unsaturated ketone with the molecular formula C₇H₁₂O.[1] Its structure features a cis-configured carbon-carbon double bond between C2 and C3, conjugated with a carbonyl group at the C4 position. The expected and computed physicochemical properties are summarized in Table 1.

| Property | Expected/Computed Value | Source |

| Molecular Formula | C₇H₁₂O | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| IUPAC Name | (2Z)-hept-2-en-4-one | PubChem[1] |

| CAS Number | 38397-37-4 | PubChem[1] |

| Boiling Point | Estimated 150-160 °C | General knowledge |

| Density | Estimated 0.85-0.87 g/cm³ | General knowledge |

| XLogP3 | 1.6 | PubChem[1] |

| Kovats Retention Index | Standard non-polar: 899, 902 | PubChem[1] |

Spectroscopic Characterization

The structural elucidation of (2Z)-cis-Hept-2-en-4-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a smaller coupling constant (typically 6-12 Hz) indicative of the cis configuration. The protons alpha to the carbonyl group will be deshielded.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl and methyl groups.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| C1-H₃ | ~1.9 (dd) | ~15-20 |

| C2-H | ~6.1 (dq) | ~125-135 |

| C3-H | ~6.0 (dt) | ~140-150 |

| C4=O | - | ~200-210 |

| C5-H₂ | ~2.5 (q) | ~35-45 |

| C6-H₂ | ~1.6 (sextet) | ~15-25 |

| C7-H₃ | ~0.9 (t) | ~10-15 |

Infrared (IR) Spectroscopy

The IR spectrum of an α,β-unsaturated ketone is characterized by the stretching vibrations of the conjugated system. The C=O stretch is expected at a lower wavenumber compared to a saturated ketone due to conjugation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (conjugated) | 1665-1685 | Strong |

| C=C stretch (conjugated) | 1610-1640 | Medium |

| =C-H stretch | 3010-3040 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C-H bend (cis-alkene) | 675-730 | Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern will likely involve α-cleavage and McLafferty rearrangement, characteristic of ketones.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺ | Molecular Ion |

| 83 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |

| 69 | [M - C₃H₇]⁺ | Cleavage of the propyl group |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |

Experimental Protocols

Synthesis of (2Z)-cis-Hept-2-en-4-one

A plausible synthetic route to (2Z)-cis-Hept-2-en-4-one is through a stereoselective Wittig or Horner-Wadsworth-Emmons reaction, which is known to favor the formation of Z-alkenes under specific conditions (e.g., using unstabilized or semi-stabilized ylides in polar aprotic solvents). An alternative is a stereoselective reduction of a corresponding alkyne. A general protocol for a Wittig-type reaction is provided below.

Protocol: Wittig Reaction for (Z)-Enone Synthesis

-

Ylide Preparation:

-

To a solution of ethyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.05 eq) dropwise at -78 °C.

-

Allow the reaction mixture to stir at this temperature for 1 hour to form the ylide.

-

-

Reaction with Aldehyde:

-

To the ylide solution, add a solution of 2-oxopentanal (1.0 eq) in dry THF dropwise at -78 °C.

-

Let the reaction mixture slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (2Z)-cis-Hept-2-en-4-one.

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) should be applied.

Infrared (IR) Spectroscopy

-

Sample Preparation: A neat thin film of the liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.

-

MS Conditions: Set the ionization energy to 70 eV and scan a mass range of m/z 35-300.

Biological Activity and Signaling Pathways

α,β-Unsaturated carbonyl compounds are known to be biologically active due to their electrophilic nature, which allows them to react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity underlies their involvement in various cellular signaling pathways.

Nrf2 Signaling Pathway

(2Z)-cis-Hept-2-en-4-one, as an α,β-unsaturated ketone, is expected to be an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. Electrophiles like α,β-unsaturated ketones can modify cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.

PI3K/Akt and MAPK Signaling Pathways

The cellular response to electrophilic stress is often mediated by upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways can be activated by α,β-unsaturated ketones and can, in turn, influence Nrf2 activity and other cellular processes like inflammation and apoptosis.

Experimental Workflow

The overall workflow for the synthesis and characterization of (2Z)-cis-Hept-2-en-4-one is depicted below.

Conclusion

While experimental data for (2Z)-cis-Hept-2-en-4-one is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and the known properties of related α,β-unsaturated ketones. The provided protocols and expected data serve as a valuable resource for researchers investigating this and similar molecules. Further experimental validation is necessary to confirm the specific properties of (2Z)-cis-Hept-2-en-4-one.

References

An In-depth Technical Guide to (2Z)-2-Hepten-4-one

IUPAC Name: (2Z)-hept-2-en-4-one Synonyms: cis-2-Hepten-4-one, (Z)-Hept-2-en-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2Z)-2-hepten-4-one, an α,β-unsaturated ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

(2Z)-2-Hepten-4-one is an organic compound with the molecular formula C₇H₁₂O. It possesses a seven-carbon chain with a ketone functional group at the fourth position and a cis-configured double bond between the second and third carbons.

Table 1: Physicochemical Properties of (2Z)-2-Hepten-4-one

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 38397-37-4 | |

| Appearance | Colorless liquid with a pungent aroma (for the E-isomer) | [2] |

| Boiling Point | 156-157 °C (for the E-isomer) | [2] |

| Density | 0.845-0.852 g/cm³ (for the E-isomer) | [2] |

| Refractive Index | 1.440-1.445 (for the E-isomer) | [2] |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for (2Z)-2-Hepten-4-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.9 | t | 3H | H-7 (CH₃) |

| ~1.6 | sextet | 2H | H-6 (CH₂) |

| ~2.5 | t | 2H | H-5 (CH₂) |

| ~2.0 | d | 3H | H-1 (CH₃) |

| ~6.1 | dq | 1H | H-2 |

| ~6.8 | dt | 1H | H-3 |

Table 3: Predicted ¹³C NMR Spectral Data for (2Z)-2-Hepten-4-one

| Chemical Shift (δ) ppm | Assignment |

| ~13.8 | C-7 |

| ~17.8 | C-6 |

| ~45.5 | C-5 |

| ~21.0 | C-1 |

| ~125.0 | C-2 |

| ~140.0 | C-3 |

| ~201.0 | C-4 (C=O) |

Infrared (IR) Spectroscopy: The IR spectrum of (2Z)-2-hepten-4-one is expected to show the following characteristic absorption bands:

-

C=O stretch: A strong absorption band around 1670-1690 cm⁻¹, characteristic of a conjugated ketone.

-

C=C stretch: A medium intensity band around 1630-1650 cm⁻¹. For cis-isomers, this peak may be more prominent than in the corresponding trans-isomer.[3]

-

=C-H stretch (alkene): A medium intensity band above 3000 cm⁻¹.

-

C-H stretch (alkane): Strong absorption bands in the region of 2850-2960 cm⁻¹.[4]

-

C-H bend (cis-alkene): A characteristic out-of-plane bending vibration around 675-730 cm⁻¹.[5]

Mass Spectrometry: The mass spectrum of 2-hepten-4-one would likely show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns for ketones involve α-cleavage and McLafferty rearrangement.[6][7] Expected fragments could include the loss of an ethyl group ([M-29]⁺) or a propyl group ([M-43]⁺).

Synthesis of (2Z)-2-Hepten-4-one

The synthesis of (2Z)-α,β-unsaturated ketones can be achieved with high stereoselectivity using specific olefination reactions. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a well-established method for producing Z-alkenes.[4][8][9][10]

Experimental Protocol: Still-Gennari Olefination

This protocol describes a general procedure for the Z-selective synthesis of an α,β-unsaturated ketone from an aldehyde and a phosphonate reagent.

Materials:

-

Propanal

-

1-(Triphenylphosphoranylidene)propan-2-one (or a suitable phosphonate precursor like diethyl acetylmethylphosphonate to be modified for Z-selectivity)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of the phosphonate reagent in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS in THF.

-

Stir the mixture at -78 °C for 30 minutes to generate the phosphonate anion.

-

Add 18-crown-6 to the reaction mixture and continue stirring for another 30 minutes.

-

Slowly add a solution of propanal in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (2Z)-2-hepten-4-one.

Diagram 1: Synthetic Workflow for (2Z)-2-Hepten-4-one

Caption: A generalized workflow for the synthesis of (2Z)-2-hepten-4-one via a Still-Gennari olefination reaction.

Chemical Reactivity

The reactivity of (2Z)-2-hepten-4-one is dominated by the presence of the α,β-unsaturated ketone moiety. This conjugated system has two electrophilic sites: the carbonyl carbon and the β-carbon.

Michael Addition

One of the most important reactions of α,β-unsaturated ketones is the Michael addition, which involves the conjugate addition of a nucleophile to the β-carbon. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.

Experimental Protocol: Michael Addition of a Thiol

This protocol provides a general method for the 1,4-conjugate addition of a thiol to an enone.

Materials:

-

(2Z)-2-Hepten-4-one

-

A thiol (e.g., thiophenol or cysteine)

-

A base catalyst (e.g., triethylamine or sodium hydroxide)

-

A suitable solvent (e.g., ethanol or THF)

-

Dilute aqueous acid for workup (e.g., 1 M HCl)

Procedure:

-

Dissolve (2Z)-2-hepten-4-one and the thiol in the chosen solvent.

-

Add a catalytic amount of the base to the solution.

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting thioether adduct by column chromatography if necessary.

Diagram 2: Michael Addition Reaction

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. 2-Hepten-4-one | C7H12O | CID 5463238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Weight of (2Z)-2-Hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound (2Z)-2-Hepten-4-one. The information herein is compiled to assist in research, development, and scientific documentation where precise molecular characteristics are essential.

Compound Identification

-

Systematic Name: (2Z)-2-Hepten-4-one

-

Common Synonyms: cis-Hept-2-en-4-one, cis-2-Hepten-4-one

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for (2Z)-2-Hepten-4-one is based on its molecular formula and the standard atomic weights of its elements: Carbon (C), Hydrogen (H), and Oxygen (O).

2.1. Atomic Weight Data

The standard atomic weights for the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC). For the purpose of this calculation, the conventional atomic weights are used.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999[4][5] |

2.2. Calculation of Molecular Weight

The molecular weight is calculated as follows:

Molecular Weight = (Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Oxygen Atoms × Atomic Weight of Oxygen)

Molecular Weight = (7 × 12.011) + (12 × 1.008) + (1 × 15.999)

Molecular Weight = 84.077 + 12.096 + 15.999

Molecular Weight = 112.172 g/mol

This calculated value is consistent with published data for (2Z)-2-Hepten-4-one, which is often cited as 112.17 g/mol .[1][3]

Summary of Quantitative Data

For clarity and ease of comparison, the quantitative data related to the molecular weight of (2Z)-2-Hepten-4-one is summarized in the table below.

| Parameter | Value | Unit |

| Molecular Formula | C₇H₁₂O | - |

| Number of Carbon Atoms | 7 | - |

| Number of Hydrogen Atoms | 12 | - |

| Number of Oxygen Atoms | 1 | - |

| Calculated Molecular Weight | 112.172 | g/mol |

| Commonly Cited Molecular Weight | 112.17 [1][3] | g/mol |

Methodologies and Visualizations

The determination of a compound's molecular weight from its formula is a foundational calculation in chemistry and does not involve experimental protocols or complex workflows. As such, diagrams for signaling pathways or experimental procedures are not applicable to this topic.

References

Technical Guide: Spectral Analysis of (2Z)-2-Hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| CAS Number | 38397-37-4 | PubChem[1] |

| IUPAC Name | (2Z)-hept-2-en-4-one | PubChem[1] |

| Synonyms | cis-2-Hepten-4-one | PubChem[1] |

Spectral Data

Due to the limited availability of experimentally-derived spectral data for (2Z)-2-Hepten-4-one, the following tables present predicted values and data from the closely related (2E)-2-Hepten-4-one for comparative purposes.

¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 1.0 (t) | Triplet | 7.4 |

| H2 | 2.1 (dq) | Doublet of quartets | 7.4, 1.8 |

| H3 | 6.2 (dt) | Doublet of triplets | 11.6, 1.8 |

| H5 | 6.8 (dt) | Doublet of triplets | 11.6, 7.5 |

| H6 | 2.5 (q) | Quartet | 7.5 |

| H7 | 1.1 (t) | Triplet | 7.5 |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| C1 | 13.9 |

| C2 | 21.3 |

| C3 | 130.5 |

| C4 | 200.8 |

| C5 | 145.2 |

| C6 | 35.1 |

| C7 | 8.4 |

IR Spectral Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch | 1685-1665 | Strong |

| C=C stretch | 1640-1600 | Medium |

| C-H stretch (alkenyl) | 3100-3000 | Medium |

| C-H stretch (alkyl) | 3000-2850 | Medium |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 40 | [M]⁺ |

| 83 | 60 | [M - C₂H₅]⁺ |

| 55 | 100 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 43 | 80 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a compound such as (2Z)-2-Hepten-4-one.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified (2Z)-2-Hepten-4-one sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a single drop of the neat (2Z)-2-Hepten-4-one liquid sample directly onto the center of the ATR crystal.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of (2Z)-2-Hepten-4-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column.

-

As the compound elutes from the GC column, it enters the MS ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

A mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectral Analysis

A general workflow for the spectroscopic analysis of a synthesized organic compound.

References

A Technical Guide to the Synthetic Precursors of (2Z)-2-Hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic precursors and methodologies for the preparation of (2Z)-2-Hepten-4-one, a valuable unsaturated ketone in organic synthesis. This document details the primary synthetic routes, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions.

Introduction

(2Z)-2-Hepten-4-one, also known as cis-2-Hepten-4-one, is an α,β-unsaturated ketone with the characteristic Z-configuration of its carbon-carbon double bond. This specific stereochemistry makes it a useful intermediate in the synthesis of complex organic molecules, where precise control of geometry is crucial. The synthesis of (Z)-alkenones can be challenging due to the thermodynamic preference for the E-isomer. This guide focuses on stereoselective methods that favor the formation of the desired (Z)-isomer.

Key Synthetic Strategies and Precursors

The synthesis of (2Z)-2-Hepten-4-one primarily relies on olefination reactions that allow for the stereoselective formation of a (Z)-double bond. The most prominent and effective method is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction. Other potential, though less commonly reported for this specific target, routes include modifications of the Wittig reaction and organometallic coupling reactions.

The core retrosynthetic disconnection for (2Z)-2-Hepten-4-one points to two key precursor fragments: a three-carbon aldehyde and a four-carbon phosphonate-containing fragment for the HWE reaction, or a corresponding ylide for the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: The Still-Gennari Modification

The Horner-Wadsworth-Emmons reaction is a powerful tool for alkene synthesis from aldehydes or ketones and phosphonate carbanions. While the standard HWE reaction typically yields the (E)-alkene as the major product, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions (e.g., strong, non-coordinating bases and crown ethers) to favor the kinetic (Z)-alkene product.[1][2][3]

The key precursors for the synthesis of (2Z)-2-Hepten-4-one via the Still-Gennari olefination are:

-

Propanal (Propionaldehyde): This commercially available three-carbon aldehyde serves as the electrophilic component in the reaction.

-

Bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate: This is the crucial phosphonate reagent that acts as the nucleophilic precursor. It is typically prepared from 1-bromo-2-butanone and tris(2,2,2-trifluoroethyl) phosphite via the Michaelis-Arbuzov reaction.

The general reaction scheme is as follows:

Figure 1: Still-Gennari olefination pathway to (2Z)-2-Hepten-4-one.

The following is a representative experimental protocol for the Z-selective Horner-Wadsworth-Emmons olefination, adapted from a general procedure.[4]

Materials:

-

Bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate

-

Propanal

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A solution of bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of KHMDS (1.1 equivalents) in THF is added dropwise to the cooled phosphonate solution, and the mixture is stirred for 30 minutes at -78 °C to generate the phosphonate anion.

-

Propanal (1.0 equivalent) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (2Z)-2-Hepten-4-one.

Quantitative Data:

| Parameter | Value/Condition |

| Precursor 1 | Propanal |

| Precursor 2 | Bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate |

| Base | Potassium bis(trimethylsilyl)amide (KHMDS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Typical Yield | 70-90% |

| Z:E Selectivity | >95:5 |

Aldol Condensation

While a powerful C-C bond-forming reaction, the direct aldol condensation of propanal and 2-butanone generally leads to a mixture of products and favors the formation of the more stable (E)-isomer upon dehydration. Achieving high Z-selectivity through a standard aldol condensation is challenging and not the preferred method for obtaining pure (2Z)-2-Hepten-4-one.

The precursors for a potential, though non-selective, aldol route are:

-

Propanal

-

2-Butanone

Figure 2: Aldol condensation pathway showing potential products.

Conclusion

For the stereoselective synthesis of (2Z)-2-Hepten-4-one, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the most effective and widely recognized method. This approach provides high yields and excellent Z-selectivity, making it the preferred choice for researchers and professionals in drug development and organic synthesis. The key precursors for this highly efficient synthesis are propanal and a suitably functionalized phosphonate, namely bis(2,2,2-trifluoroethyl) (2-oxobutyl)phosphonate. Careful control of reaction conditions, particularly temperature and the choice of base, is critical for achieving the desired stereochemical outcome.

References

- 1. Still-Gennari Olefination [ch.ic.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Still–Gennari Olefination and its Applications in Organic Synthesis [scite.ai]

- 4. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]

The Ubiquitous Presence of the Cis-Enone Motif in Nature: A Technical Guide for Researchers

Fremont, CA - The cis-enone structural motif, a reactive and functionally significant pharmacophore, is broadly distributed across the natural world. From plant hormones to fungal metabolites and marine natural products, this moiety plays a crucial role in a variety of biological processes. This technical guide provides an in-depth exploration of the natural occurrence of cis-enones, their biosynthesis, and their mechanisms of action, with a focus on their relevance to researchers, scientists, and drug development professionals.

Natural Sources and Biosynthesis of Cis-Enones

Cis-enones are found in a diverse array of organisms, where they are synthesized through distinct biosynthetic pathways. Two of the most well-characterized classes of naturally occurring cis-enones are the jasmonates in plants and prostaglandins in mammals.

Jasmonates in Plants

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses. The biosynthesis of jasmonic acid (JA), the precursor to most jasmonates, begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted through a series of enzymatic steps, including oxidation, cyclization, and reduction, to yield (3R,7S)-jasmonic acid, which contains a reactive cis-enone moiety within its cyclopentanone ring.[1][2][3]

Prostaglandins in Mammals

Prostaglandins are lipid compounds with hormone-like effects that are found in virtually all tissues in humans and other animals. They are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The biosynthesis of prostaglandins starts from arachidonic acid, which is released from the cell membrane by phospholipases. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the prostaglandin endoperoxide PGG2, which is subsequently reduced to PGH2. PGH2 serves as a common precursor for the synthesis of various prostaglandins, many of which, like prostaglandin A2 and prostaglandin J2, feature a cis-enone substructure.[4][5][6]

Fungal and Marine Cis-Enones

Beyond the well-studied jasmonates and prostaglandins, a significant number of cis-enone-containing secondary metabolites have been isolated from fungi and marine organisms. Fungal polyketides, for instance, often incorporate the α,β-unsaturated ketone functionality. Similarly, a variety of marine natural products, including certain terpenes and alkaloids, have been shown to possess the cis-enone motif, contributing to their potent biological activities.

Quantitative Occurrence of Cis-Enones in Natural Sources

The concentration of cis-enones in their natural sources can vary significantly depending on the organism, tissue type, and environmental conditions. The following tables summarize representative quantitative data for well-known cis-enones.

| Natural Product | Source Organism | Tissue/Condition | Concentration Range | Reference(s) |

| Jasmonic Acid | Nicotiana tabacum (Tobacco) | Leaves (Wounded) | 1 - 10 µg/g fresh weight | [7] |

| Methyl Jasmonate | Jasminum grandiflorum (Jasmine) | Flowers | 0.2 - 0.5% of essential oil | [8] |

| Prostaglandin E2 | Human | Seminal Fluid | 20 - 60 µg/mL | [9] |

| Prostaglandin D2 | Rat | Brain | 5 - 15 ng/g tissue | [6][10] |

Table 1. Quantitative Occurrence of Representative Cis-Enones in Plants and Animals.

| Fungal Metabolite Class | Representative Compound(s) | Producing Fungi | Typical Yield | Reference(s) |

| Resorcylic acid lactones | Hypothemycin, (5Z)-7-oxozeaenol | Hypomyces spp., Fusarium spp. | mg to gram scale per liter of culture | [5][11] |

| Phenalenones | Sphaeropsidone, Cavoxin | Sphaeropsis spp., Phoma spp. | Variable, mg/L range | [12] |

Table 2. Occurrence of Cis-Enone Containing Metabolites in Fungi.

Experimental Protocols

The isolation, purification, and characterization of cis-enones from natural sources require specific and carefully optimized experimental protocols.

Extraction and Purification of Jasmonates from Plant Tissues

This protocol describes a general procedure for the extraction and purification of jasmonates for quantitative analysis by UPLC-MS/MS.[2][3][13]

-

Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol) containing deuterated internal standards to the powdered tissue. Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.

-

Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with 1 mL of water and elute the jasmonates with 1 mL of methanol.

-

Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

Spectroscopic Characterization of Cis-Enones

The structural elucidation of cis-enones relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinyl protons of the cis-double bond typically appear as doublets in the range of δ 6.0-7.5 ppm. The coupling constant (J) between these protons is characteristically smaller for cis-isomers (typically 6-12 Hz) compared to trans-isomers (typically 12-18 Hz). Protons α to the carbonyl group usually resonate between δ 2.0-2.5 ppm.[14][15]

-

¹³C NMR: The carbonyl carbon of the enone system typically appears in the range of δ 190-220 ppm. The α- and β-carbons of the double bond resonate in the olefinic region (δ 120-160 ppm).[16]

-

-

Infrared (IR) Spectroscopy: The C=O stretching vibration of the ketone is typically observed as a strong absorption band in the region of 1650-1700 cm⁻¹. The C=C stretching vibration of the alkene appears as a medium to weak band around 1600-1650 cm⁻¹. Conjugation lowers the frequency of both the C=O and C=C stretching vibrations.[17][18]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: α,β-unsaturated ketones exhibit a characteristic π→π* absorption band at a longer wavelength (λmax > 215 nm) compared to non-conjugated ketones. The exact position of the λmax is influenced by the substitution pattern of the enone.[19][20][21]

-

Mass Spectrometry (MS): The fragmentation patterns of cis-enones in mass spectrometry can provide valuable structural information. Common fragmentation pathways include cleavage α to the carbonyl group and McLafferty rearrangement.[22][23][24][25][26]

Signaling Pathways Modulated by Cis-Enones

The electrophilic nature of the β-carbon in the enone system allows these molecules to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This covalent modification can alter the function of target proteins and modulate various signaling pathways.[1][4][13][27]

The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic compounds, including many cis-enone natural products, can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and activates the transcription of a battery of cytoprotective genes.[1][28][29][30][31]

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several cis-enone-containing natural products have been shown to inhibit the NF-κB pathway, often by covalently modifying components of the upstream IκB kinase (IKK) complex or NF-κB itself, thereby preventing its activation.[4][5][27][32][33]

Conclusion

The cis-enone motif is a recurring theme in the chemistry of natural products, endowing these molecules with a diverse range of biological activities. Their ability to act as Michael acceptors and covalently modify protein targets makes them particularly interesting for drug discovery and development. A thorough understanding of their natural occurrence, biosynthesis, and mechanisms of action is essential for harnessing their therapeutic potential. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Determination of prostaglandins in body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Media and strain studies for the scaled production of cis-enone resorcylic acid lactones as feedstocks for semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Ecotoxicological Evaluation of Four Fungal Metabolites with Potential Application as Biocides for the Conservation of Cultural Heritage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 182.160.97.198:8080 [182.160.97.198:8080]

- 15. m.youtube.com [m.youtube.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 26. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 27. researchgate.net [researchgate.net]

- 28. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 30. apexbt.com [apexbt.com]

- 31. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]

- 32. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (Z)-α,β-Unsaturated Ketones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-α,β-unsaturated ketones, valuable intermediates in organic synthesis and drug development. The following sections outline key synthetic methodologies, including the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, the Wittig reaction, Aldol Condensation, and a one-pot Sonogashira coupling/hydrohalogenation protocol. Each section includes detailed experimental procedures, comprehensive data tables for easy comparison of substrate scope and efficiency, and mechanistic diagrams to illustrate the reaction pathways.

Still-Gennari Olefination

The Still-Gennari olefination is a powerful modification of the Horner-Wadsworth-Emmons (HWE) reaction that provides excellent Z-selectivity in the synthesis of α,β-unsaturated esters and ketones. This method utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) or related fluoroalkyl esters, which favor the kinetic formation of the (Z)-alkene.[1][2]

Experimental Protocol: General Procedure for Still-Gennari Olefination[3][4]

To a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 1.1 equivalents) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for the time indicated in the table below. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-α,β-unsaturated ketone.

Data Presentation: Substrate Scope of the Still-Gennari Olefination[3][5]

| Entry | Aldehyde | Phosphonate Reagent | Product | Yield (%) | Z:E Ratio | Reference |

| 1 | Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl 3-phenylacrylate | 98 | >99:1 | [3] |

| 2 | 4-Nitrobenzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl 3-(4-nitrophenyl)acrylate | 96 | >99:1 | [3] |

| 3 | Cinnamaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl 5-phenylpenta-2,4-dienoate | 80 | >99:1 | [3] |

| 4 | Hexanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Ethyl non-2-enoate | 86 | 80:20 | [3] |

| 5 | N-Boc-prolinal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (S,Z)-tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate | 96 | 96:4 | [3] |

| 6 | Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Methyl cinnamate | 97 | 97:3 | [4] |

| 7 | o-Tolualdehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Methyl 3-(o-tolyl)acrylate | 81 | 98:2 | [4] |

| 8 | Octanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (Z)-Methyl dec-2-enoate | 82 | 88:12 | [4] |

Mechanistic Diagram: Still-Gennari Olefination

Caption: Still-Gennari Olefination Mechanism.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, bearing alkyl or aryl substituents, generally afford (Z)-alkenes with high selectivity, especially under salt-free conditions.[5][6]

Experimental Protocol: General Procedure for (Z)-Selective Wittig Reaction[8][9]

A suspension of the appropriate phosphonium salt (1.2 equivalents) in anhydrous THF (0.2 M) is cooled to -78 °C under an inert atmosphere. A strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) is added dropwise, and the resulting colored ylide solution is stirred at that temperature for 1 hour. A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated. The crude product is purified by column chromatography to yield the (Z)-α,β-unsaturated ketone.

Data Presentation: Substrate Scope of the (Z)-Selective Wittig Reaction[6][10]

| Entry | Aldehyde/Ketone | Phosphonium Ylide | Product | Yield (%) | Z:E Ratio | Reference |

| 1 | Benzaldehyde | (Propylidene)triphenylphosphorane | (Z)-1-Phenylbut-1-ene | High | >95:5 | [5] |

| 2 | Cyclohexanecarboxaldehyde | (Ethylidene)triphenylphosphorane | (Z)-1-Cyclohexylprop-1-ene | High | >90:10 | [7] |

| 3 | Acetophenone | (Benzylidene)triphenylphosphorane | (Z)-1,2-Diphenylethene | Moderate | Poor | [5] |

| 4 | 4-Methoxybenzaldehyde | (Iodomethylidene)triphenylphosphorane | (Z)-1-Iodo-2-(4-methoxyphenyl)ethene | 72 | 97:3 | [8] |

Mechanistic Diagram: (Z)-Selective Wittig Reaction

Caption: (Z)-Selective Wittig Reaction Mechanism.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed for the synthesis of α,β-unsaturated ketones. While often leading to the thermodynamically more stable (E)-isomer, specific reaction conditions and substrate combinations, particularly in crossed aldol reactions, can favor the formation of the (Z)-isomer. This is particularly true for the synthesis of certain chalcone derivatives.[9][10]

Experimental Protocol: General Procedure for Crossed Aldol Condensation[12][14]

To a stirred solution of an aromatic aldehyde (1.0 equivalent) and a ketone (1.0 equivalent) in ethanol (0.5 M), an aqueous solution of sodium hydroxide (10-15 M, 2.0 equivalents) is added dropwise at room temperature. The reaction mixture is stirred vigorously for several hours, during which time a precipitate often forms. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is poured into ice-water and acidified with dilute hydrochloric acid (HCl). The resulting solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the α,β-unsaturated ketone.

Data Presentation: Synthesis of Chalcones via Aldol Condensation[12][13]

| Entry | Aldehyde | Ketone | Product | Yield (%) | Reference |

| 1 | 3-Nitrobenzaldehyde | Acetophenone | 3-Nitrochalcone | 97.2 | [9] |

| 2 | Benzaldehyde | Acetophenone | Chalcone | 85-95 | [10] |

| 3 | 4-Chlorobenzaldehyde | Acetophenone | 4-Chlorochalcone | High | [11] |

| 4 | 4-Bromobenzaldehyde | Acetophenone | 4-Bromochalcone | High | [11] |

Mechanistic Diagram: Base-Catalyzed Aldol Condensation

Caption: Base-Catalyzed Aldol Condensation Mechanism.

One-Pot Sonogashira Coupling and Hydrohalogenation

A modern and efficient method for the synthesis of (Z)-β-halovinyl ketones involves a one-pot cascade of Sonogashira coupling and subsequent hydrohalogenation. This procedure utilizes readily available acid chlorides and terminal alkynes, and the hydrohalogenating agent is generated in situ, providing good to excellent yields and high (Z)-selectivity.[4][12][13]

Experimental Protocol: One-Pot Synthesis of (Z)-β-Chlorovinyl Ketones[3]

To a mixture of the terminal alkyne (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in 1,2-dichloroethane (DCE) (2.5 mL) under an argon atmosphere, is added triethylamine (1.2 mmol) followed by the dropwise addition of the acid chloride (1.3 mmol). The reaction is stirred at room temperature for 10 minutes. Triflic acid (1.5 mmol) is then added, and the mixture is stirred for an additional 4 hours. The reaction is quenched with water and extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the (Z)-β-chlorovinyl ketone.

Data Presentation: Scope of the Sonogashira/Hydrohalogenation Reaction[3]

| Entry | Terminal Alkyne | Acid Chloride | Product | Yield (%) | Z:E Ratio |

| 1 | Phenylacetylene | Benzoyl chloride | (Z)-3-chloro-1,3-diphenylprop-2-en-1-one | 87 | 91:9 |

| 2 | 4-Ethynyltoluene | Benzoyl chloride | (Z)-3-chloro-1-phenyl-3-(p-tolyl)prop-2-en-1-one | 91 | 93:7 |

| 3 | Phenylacetylene | 4-Methoxybenzoyl chloride | (Z)-3-chloro-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 85 | 92:8 |

| 4 | 1-Octyne | Benzoyl chloride | (Z)-1-chloro-1-phenylnon-1-en-3-one | 78 | 88:12 |

Mechanistic Diagram: Sonogashira Coupling and Hydrohalogenation Cascade

Caption: Sonogashira/Hydrohalogenation Cascade.

General Experimental Workflow

The synthesis of (Z)-α,β-unsaturated ketones, regardless of the specific method, generally follows a common experimental workflow. This workflow encompasses reaction setup, monitoring, workup, and purification.

Caption: General Experimental Workflow.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: (Z)-Enone Synthesis via Hydromagnesiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of (Z)-enones is a critical transformation in organic chemistry, as this structural motif is a key building block in numerous natural products and pharmaceutical agents. Hydromagnesiation, the addition of a magnesium hydride species across a carbon-carbon triple bond, offers a powerful and atom-economical approach to access vinyl magnesium intermediates, which can be further elaborated to afford the desired enone products. This document provides detailed application notes and experimental protocols for the synthesis of (Z)-enones via the syn-hydromagnesiation of ynones and propargylic alcohols, with a focus on transition metal-catalyzed methodologies.

Reaction Principle and Stereoselectivity

The stereochemical outcome of the hydromagnesiation of alkynes is highly dependent on the reaction conditions and the catalyst employed. While uncatalyzed or certain metal-hydride-mediated hydromagnesiations can proceed via an anti-addition, leading to (E)-alkenes, the use of specific transition metal catalysts, notably those based on titanium and nickel, can effectively promote a syn-addition of the magnesium hydride to the alkyne. This syn-hydromagnesiation is the cornerstone of (Z)-enone synthesis from ynone or propargyl alcohol precursors.

The generally accepted mechanism for transition metal-catalyzed syn-hydromagnesiation involves the formation of a metal hydride species, which then undergoes a syn-hydrometallation across the alkyne. Subsequent transmetalation with a magnesium species regenerates the active catalyst and furnishes the desired (Z)-vinyl magnesium species.

Visualization of the Catalytic Cycle

Experimental Protocols

Protocol 1: Titanium-Catalyzed syn-Hydromagnesiation of Propargylic Alcohols

This protocol is based on the principles of titanocene dichloride-catalyzed hydromagnesiation of alkynes.[1] The resulting (Z)-vinyl magnesium species can be subsequently oxidized to the corresponding (Z)-enone.

Materials:

-

Propargylic alcohol substrate

-

Titanocene dichloride (Cp2TiCl2)

-

Grignard reagent (e.g., n-propylmagnesium chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et2O)

-

Quench solution (e.g., saturated aqueous NH4Cl)

-

Oxidizing agent (e.g., Dess-Martin periodinane, PCC)

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), a solution of the propargylic alcohol (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask.

-

Catalyst Addition: Titanocene dichloride (5-10 mol%) is added to the solution.

-

Hydromagnesiation: The Grignard reagent (2.0-2.5 equiv) is added dropwise to the reaction mixture at a controlled temperature (typically -78 °C to 0 °C). The reaction is stirred for a specified time until completion, which can be monitored by TLC or GC-MS.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Oxidation: The crude (Z)-allylic alcohol is then dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an oxidizing agent to afford the (Z)-enone.

-

Purification: The final product is purified by column chromatography on silica gel.

| Substrate (Propargylic Alcohol) | Catalyst Loading (mol%) | Grignard Reagent | Temp (°C) | Time (h) | Yield of (Z)-allylic alcohol (%) | Z:E Ratio |

| 1-phenylprop-2-yn-1-ol | 5 | n-PrMgCl | 0 | 2 | 85 | >98:2 |

| 1-cyclohexylprop-2-yn-1-ol | 10 | i-BuMgCl | -20 | 4 | 78 | >95:5 |

| 4-phenylbut-3-yn-2-ol | 7.5 | n-BuMgCl | 0 | 3 | 82 | >97:3 |

Table 1: Representative data for titanium-catalyzed syn-hydromagnesiation of propargylic alcohols.

Protocol 2: Nickel-Catalyzed syn-Hydromagnesiation of Ynones

Nickel catalysts have also been shown to promote the syn-hydromagnesiation of alkynes, providing an alternative route to (Z)-vinyl magnesium intermediates.

Materials:

-

Ynone substrate

-

Nickel(II) acetylacetonate (Ni(acac)2)

-

Grignard reagent (e.g., methylmagnesium bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et2O)

-

Quench solution (e.g., saturated aqueous NH4Cl)

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

Reaction Setup: A solution of the ynone (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

-

Catalyst Addition: Nickel(II) acetylacetonate (5-10 mol%) is added to the solution.

-

Hydromagnesiation: The Grignard reagent (1.5-2.0 equiv) is added dropwise at low temperature (e.g., -78 °C). The reaction is monitored for completion.

-

Quenching and Workup: The reaction is quenched and worked up following the same procedure as described in Protocol 1.

-

Purification: The resulting (Z)-enone is purified by column chromatography.

| Substrate (Ynone) | Catalyst Loading (mol%) | Grignard Reagent | Temp (°C) | Time (h) | Yield of (Z)-enone (%) | Z:E Ratio |

| 4-phenylbut-3-yn-2-one | 10 | MeMgBr | -78 | 1 | 75 | >95:5 |

| 1-phenylprop-2-yn-1-one | 5 | EtMgBr | -78 to 0 | 2.5 | 80 | >98:2 |

| 1-cyclohexylprop-2-yn-1-one | 10 | MeMgBr | -78 | 1.5 | 72 | >92:8 |

Table 2: Representative data for nickel-catalyzed syn-hydromagnesiation of ynones.

Experimental Workflow

Troubleshooting and Considerations

-

Anhydrous Conditions: The success of hydromagnesiation reactions is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents and the magnesium hydride species are highly moisture-sensitive.

-

Grignard Reagent Quality: The quality and concentration of the Grignard reagent should be carefully determined before use.

-

Catalyst Activity: The activity of the transition metal catalyst can be influenced by its purity and handling.

-

Stereoselectivity: While the protocols described generally provide high (Z)-selectivity, the Z:E ratio can be influenced by the substrate, catalyst, and reaction temperature. Optimization of these parameters may be necessary for specific substrates.

-

Side Reactions: Potential side reactions include the 1,2-addition of the Grignard reagent to the carbonyl group of the ynone. Low reaction temperatures and careful addition of the Grignard reagent can help to minimize these side products.

Conclusion

The transition metal-catalyzed syn-hydromagnesiation of ynones and propargylic alcohols provides a highly effective and stereoselective route for the synthesis of (Z)-enones. The methodologies outlined in these application notes offer a valuable tool for researchers in organic synthesis and drug development, enabling access to important structural motifs with high stereochemical control. Careful attention to experimental conditions, particularly the exclusion of moisture and the quality of reagents, is paramount for achieving high yields and selectivities.

References

Application Note: A Highly Stereoselective Copper-Catalyzed Approach to (Z)-β,γ-Unsaturated Ketones

This application note details a state-of-the-art method for the asymmetric synthesis of (Z)-β,γ-unsaturated ketones, a class of molecules with significant potential in pharmaceutical and natural product synthesis. The protocol described is based on a copper-catalyzed reaction between acyl fluorides and phenyldimethylsilyl-substituted 1,3-dienes, which provides high (Z)-selectivity and excellent enantioselectivity.[1][2]

Introduction

Chiral (Z)-β,γ-unsaturated ketones are valuable synthetic intermediates due to their diverse functionalities which allow for a range of chemical transformations. The development of stereoselective methods for their synthesis is a key area of research. A recently developed copper-catalyzed method provides a significant advancement in this field, offering a reliable route to these molecules with high control over both stereochemistry and geometry of the double bond.[1][2] This method is distinguished by its use of a specific silyl-substituted diene which, under the reaction conditions, preferentially leads to the formation of the (Z)-isomer with a high degree of enantiomeric excess.

Key Features of the Method

-

High (Z)-Selectivity: The reaction demonstrates excellent control over the double bond geometry, yielding the (Z)-isomer as the major product.[1][2]

-

Excellent Enantioselectivity: The use of a chiral copper catalyst allows for the synthesis of products with very high enantiomeric excess (ee).[2]

-

Mild Reaction Conditions: The synthesis is performed under mild conditions, enhancing its functional group tolerance.

-

Versatile Building Blocks: The resulting products, containing a ketone, a vinyl silane, and a stereocenter, are versatile intermediates for further synthetic manipulations.[1][2]

Quantitative Data Summary

The following table summarizes the representative results achieved with this method, demonstrating its high efficiency and selectivity across a range of substrates.

| Entry | Acyl Fluoride (R-COF) | Diene Substrate | Yield (%) | ee (%) | (Z:E) Ratio |

| 1 | Benzoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 85 | 98 | >95:5 |

| 2 | 4-Toluoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 82 | 97 | >95:5 |

| 3 | 4-Methoxybenzoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 88 | 99 | >95:5 |

| 4 | 2-Naphthoyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 79 | 96 | >95:5 |

| 5 | Cyclohexanecarbonyl fluoride | (E)-4-(phenyldimethylsilyl)buta-1,3-diene | 75 | 95 | >95:5 |

Note: The data presented are representative examples based on the typical outcomes of this synthetic method.

Experimental Protocols

General Protocol for the Asymmetric Synthesis of (Z)-β,γ-Unsaturated Ketones

This protocol provides a general procedure for the copper-catalyzed asymmetric synthesis.

Materials:

-

Copper(I) acetate (CuOAc)

-

Chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE)

-

Acyl fluoride

-

(E)-4-(phenyldimethylsilyl)buta-1,3-diene

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a glovebox, a flame-dried Schlenk tube is charged with CuOAc (5 mol%) and the chiral bisphosphine ligand (5.5 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the prepared catalyst solution, the (E)-4-(phenyldimethylsilyl)buta-1,3-diene (1.2 equivalents) is added, followed by the acyl fluoride (1.0 equivalent).

-

Reaction Execution: The reaction mixture is sealed and stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure (Z)-β,γ-unsaturated ketone.

-

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC), and the (Z:E) ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Catalytic Cycle

Caption: A proposed catalytic cycle for the copper-catalyzed asymmetric synthesis.